molecular formula C21H21ClN4O2 B11702883 N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2-ethylphenoxy)acetohydrazide

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2-ethylphenoxy)acetohydrazide

Cat. No.: B11702883
M. Wt: 396.9 g/mol
InChI Key: ITNWYYFBTORIMT-YDZHTSKRSA-N
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Description

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2-ethylphenoxy)acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2-ethylphenoxy)acetohydrazide typically involves multiple steps. One common method involves the preparation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as an intermediate . This intermediate is then reacted with 2-(2-ethylphenoxy)acetohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2-ethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in new compounds with different functional groups.

Scientific Research Applications

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2-ethylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer and antiviral activities.

    Industry: Utilized in the development of insecticides and herbicides.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anti-inflammatory effects by modulating inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2-ethylphenoxy)acetohydrazide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrazole ring with an acetohydrazide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(2-ethylphenoxy)acetamide

InChI

InChI=1S/C21H21ClN4O2/c1-3-16-9-7-8-12-19(16)28-14-20(27)24-23-13-18-15(2)25-26(21(18)22)17-10-5-4-6-11-17/h4-13H,3,14H2,1-2H3,(H,24,27)/b23-13+

InChI Key

ITNWYYFBTORIMT-YDZHTSKRSA-N

Isomeric SMILES

CCC1=CC=CC=C1OCC(=O)N/N=C/C2=C(N(N=C2C)C3=CC=CC=C3)Cl

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl

Origin of Product

United States

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